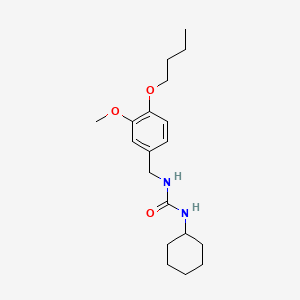![molecular formula C10H12N4OS B13372197 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-6-methyl-4-pyrimidinol](/img/structure/B13372197.png)
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-6-methyl-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-6-methyl-4-pyrimidinol is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate sulfur-containing reagents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the final product. The use of green chemistry principles, such as solvent-free reactions and metal-free catalysts, is increasingly being adopted to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-6-methyl-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole and pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-6-methyl-4-pyrimidinol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-6-methyl-4-pyrimidinol involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The presence of sulfur and nitrogen atoms in its structure allows for specific interactions with biological molecules, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
6-methyl-4-pyrimidinol: Another precursor that contributes to the pyrimidine ring in the target compound.
Sulfur-containing pyrazoles: Compounds with similar sulfur and pyrazole moieties that exhibit comparable chemical properties.
Uniqueness
The uniqueness of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-6-methyl-4-pyrimidinol lies in its combined pyrazole and pyrimidine rings, along with the sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H12N4OS |
|---|---|
Molekulargewicht |
236.30 g/mol |
IUPAC-Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H12N4OS/c1-5-4-8(15)12-10(11-5)16-9-6(2)13-14-7(9)3/h4H,1-3H3,(H,13,14)(H,11,12,15) |
InChI-Schlüssel |
CUUFSHCLOXGNNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=N1)SC2=C(NN=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-nitro-5-[methoxy(4-pyridinylamino)methylene]-4-methyl-2,5-dihydro-1H-2-benzazepine-1-carboxylic acid](/img/structure/B13372115.png)
![Ethyl 4-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13372121.png)
![4-Phenyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13372130.png)

![N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13372143.png)

![tert-butyl 3-[(4-{[(1-phenylethyl)amino]carbonyl}-1-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13372147.png)

![4-Chlorophenyl 1-methyl-1-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether](/img/structure/B13372162.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372167.png)
![N-[2-(1-hydroxy-1-methylethyl)-4-methylphenyl]acetamide](/img/structure/B13372171.png)
![4-Amino-2-[(3,4-dimethoxybenzyl)amino]-6-(4-fluorophenyl)-5-pyrimidinecarbonitrile](/img/structure/B13372174.png)

![3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372204.png)
